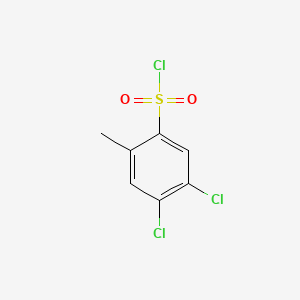

4,5-Dichloro-2-methylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

4,5-dichloro-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZBDEJHZYVWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-2-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 4,5-dichloro-2-methylbenzenesulfonyl chloride, a key intermediate in medicinal chemistry. The document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental procedures for the preparation of this compound, reflecting field-proven insights and a commitment to scientific integrity.

Strategic Overview and Significance

This compound (CAS No. 1215295-88-7) is a valuable building block in the synthesis of various pharmaceutical agents. Its substituted phenylsulfonyl chloride moiety allows for the facile introduction of a sulfonamide group, a privileged scaffold in drug design. The specific arrangement of the chloro and methyl substituents on the aromatic ring provides a unique electronic and steric profile that can be exploited to fine-tune the pharmacological properties of target molecules.

The primary and most direct synthetic route to this compound is the electrophilic aromatic substitution of 1,2-dichloro-4-methylbenzene (also known as 3,4-dichlorotoluene) with chlorosulfonic acid. This approach is favored for its atom economy and the ready availability of the starting materials.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and products is paramount for safe and efficient synthesis.

| Property | 1,2-Dichloro-4-methylbenzene (Starting Material) | This compound (Product) |

| CAS Number | 95-75-0 | 1215295-88-7[1] |

| Molecular Formula | C₇H₆Cl₂ | C₇H₅Cl₃O₂S[1] |

| Molecular Weight | 161.03 g/mol | 259.54 g/mol [1] |

| Appearance | Colorless to pale yellow liquid | White to off-white solid (predicted) |

| Melting Point | -13 °C | No data available |

| Boiling Point | 209 °C | 337.3±42.0 °C (Predicted)[2] |

| Density | ~1.25 g/cm³ at 20°C | 1.560±0.06 g/cm³ (Predicted)[2] |

The Core Synthesis Pathway: Chlorosulfonation

The synthesis of this compound is achieved through the direct chlorosulfonation of 1,2-dichloro-4-methylbenzene. This reaction is a classic example of electrophilic aromatic substitution.

Mechanistic Insights

The reaction proceeds via the in situ generation of the highly electrophilic species, chlorosulfonium ion (SO₂Cl⁺), from chlorosulfonic acid. The aromatic ring of 1,2-dichloro-4-methylbenzene, activated by the methyl group and directed by the ortho- and para-directing effects of the substituents, acts as a nucleophile, attacking the electrophile. The directing effects of the substituents favor the substitution at the position para to the methyl group and ortho to the two chlorine atoms, leading to the desired product.

Diagram of the Proposed Synthesis Pathway

Sources

An In-depth Technical Guide to 4,5-Dichloro-2-methylbenzenesulfonyl Chloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of 4,5-Dichloro-2-methylbenzenesulfonyl chloride (CAS No. 1215295-88-7).[1] As a member of the versatile class of arylsulfonyl chlorides, this compound serves as a critical building block in medicinal chemistry and organic synthesis. This document is intended to be a valuable resource for researchers, offering insights into its handling, application, and the scientific principles underpinning its utility. Due to the limited availability of experimental data for this specific isomer, this guide incorporates comparative data from structurally related compounds to provide a thorough understanding.

Molecular Structure and Physicochemical Properties

This compound possesses a substituted aromatic ring, which imparts specific reactivity and physical characteristics. The presence of two chlorine atoms and a methyl group on the benzene ring, in addition to the sulfonyl chloride moiety, influences its electrophilicity and solubility.

Structural Information

-

Chemical Name: this compound

-

CAS Number: 1215295-88-7

-

Molecular Formula: C₇H₅Cl₃O₂S[1]

-

Molecular Weight: 259.54 g/mol [1]

Physicochemical Data

Direct experimental data for this compound is not extensively reported. Therefore, a comparative approach with structurally similar compounds is presented to estimate its properties.

| Property | This compound | 2,4-Dichloro-5-methylbenzenesulfonyl chloride | 4-Methylbenzenesulfonyl chloride | 4-Chlorobenzenesulfonyl chloride |

| CAS Number | 1215295-88-7 | 28286-86-4 | 98-59-9 | 98-60-2 |

| Melting Point (°C) | Data Not Available | 67.0-76.0 | 69-71 | 55 |

| Boiling Point (°C) | Data Not Available | Data Not Available | 145-146 @ 15 mmHg | 141 @ 15 mmHg |

| Solubility | Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, ether, benzene) and reactive with protic solvents (e.g., water, alcohols). | Data Not Available | Decomposes in hot water and hot alcohol. | Very soluble in ether and benzene; decomposes in hot water and hot alcohol.[2] |

Data for comparative compounds are sourced from publicly available safety data sheets and chemical supplier information.

Synthesis and Reaction Chemistry

The synthesis of arylsulfonyl chlorides can be achieved through various established methods. A plausible synthetic route for this compound is the chlorosulfonation of 1,2-dichloro-4-methylbenzene.

General Synthetic Protocol: Chlorosulfonation

This protocol is a generalized procedure based on standard methods for the synthesis of arylsulfonyl chlorides.

Materials:

-

1,2-dichloro-4-methylbenzene

-

Chlorosulfonic acid

-

Thionyl chloride (optional, for purification)

-

Ice

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet connected to a scrubber (to neutralize HCl gas), place 1,2-dichloro-4-methylbenzene.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (typically 3-5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure to yield the desired this compound.

Core Reactivity

The reactivity of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This electrophilicity is enhanced by the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, it readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles.[3]

General Reaction Scheme:

Caption: Nucleophilic substitution of this compound.

Common nucleophiles include alcohols (to form sulfonate esters), amines (to form sulfonamides), and water (leading to hydrolysis to the corresponding sulfonic acid).

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the substitution pattern of the chlorine and sulfonyl chloride groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of a sulfonyl chloride is characterized by strong absorption bands corresponding to the S=O stretching vibrations.[4]

-

Asymmetric S=O Stretch: Expected in the range of 1375-1410 cm⁻¹[5]

-

Symmetric S=O Stretch: Expected in the range of 1185-1204 cm⁻¹[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M+): The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with contributions from both ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation: Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine atom and the SO₂ group.[6]

Experimental Workflow for Characterization

Caption: Analytical workflow for the characterization of this compound.

Safety, Handling, and Storage

As with other arylsulfonyl chlorides, this compound is expected to be a corrosive and moisture-sensitive compound. Appropriate safety precautions are imperative.

Hazard Identification

-

GHS Classification: Based on data for similar compounds, it is likely classified as causing severe skin burns and eye damage.[1] It is also expected to be harmful if swallowed or inhaled.

-

Reactivity Hazards: Reacts with water, potentially violently, to release hydrochloric acid.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Moisture Control: Use anhydrous solvents and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from moisture and incompatible materials such as strong bases and alcohols.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel chemical entities. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is crucial for its safe and effective use in research and development. This guide serves as a foundational resource, providing both direct and comparative data to aid scientists in their work with this compound.

References

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.

- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.

- ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives.

- PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride.

- BLD Pharm. (n.d.). This compound.

Sources

An In-depth Technical Guide to 4,5-Dichloro-2-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold for Chemical Innovation

In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of aromatic rings provides the foundation for constructing novel molecular architectures with tailored properties. Arylsulfonyl chlorides, in particular, serve as powerful electrophilic building blocks, enabling the formation of sulfonamides—a privileged pharmacophore found in a wide array of therapeutic agents. This guide focuses on a specific, yet highly versatile reagent: 4,5-dichloro-2-methylbenzenesulfonyl chloride (CAS Number: 1215295-88-7) . The unique substitution pattern of this compound—two chlorine atoms, a methyl group, and a reactive sulfonyl chloride moiety—offers a nuanced platform for modulating steric and electronic properties in target molecules. This document aims to provide a comprehensive technical overview, from synthesis and reactivity to potential applications, empowering researchers to harness the full potential of this valuable chemical entity.

Core Molecular Attributes and Physicochemical Profile

This compound is a trifunctionalized benzene derivative with the molecular formula C₇H₅Cl₃O₂S and a molecular weight of approximately 259.54 g/mol .[1] The strategic placement of its substituents dictates its reactivity and potential applications.

| Property | Value | Source |

| CAS Number | 1215295-88-7 | [1] |

| Molecular Formula | C₇H₅Cl₃O₂S | [1] |

| Molecular Weight | 259.54 g/mol | [1] |

| SMILES Code | O=S(C1=CC(Cl)=C(Cl)C=C1C)(Cl)=O | [2] |

| Boiling Point | No data available | [2] |

| Melting Point | No data available | |

| Storage | Inert atmosphere, room temperature |

Synthesis of this compound: Plausible Synthetic Pathways

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented in publicly accessible literature, its structure suggests two primary and logical synthetic routes based on established organosulfur chemistry. The choice of starting material will ultimately depend on commercial availability and laboratory resources.

Pathway A: Electrophilic Chlorosulfonation of 1,2-Dichloro-4-methylbenzene

This is a direct and common method for the preparation of arylsulfonyl chlorides. The electron-donating methyl group and the ortho-, para-directing chloro groups would likely direct the chlorosulfonation to the desired position.

Caption: Synthetic pathway via chlorosulfonation.

Experimental Protocol (Generalized):

A generalized protocol based on the synthesis of similar compounds is as follows:

-

Reaction Setup: In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl) is charged with an excess of chlorosulfonic acid. The flask is cooled in an ice-water bath.

-

Addition of Substrate: 1,2-Dichloro-4-methylbenzene is added dropwise from the dropping funnel to the cooled and stirred chlorosulfonic acid. The rate of addition should be controlled to maintain the reaction temperature below a specified limit (e.g., 10-15 °C).

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for a designated period (e.g., 2-4 hours) to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid product is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.

Pathway B: Sandmeyer-type Reaction from 4,5-Dichloro-2-methylaniline

This classical transformation provides an alternative route starting from the corresponding aniline derivative. This multi-step process involves diazotization followed by a sulfonyl chloride formation reaction.

Caption: Sandmeyer-type reaction pathway.

Experimental Protocol (Generalized):

A generalized protocol for this transformation is as follows:

-

Diazotization: 4,5-Dichloro-2-methylaniline is dissolved in a mixture of a suitable acid (e.g., hydrochloric acid) and water, and the solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled. A catalytic amount of copper(I) chloride is added. The freshly prepared diazonium salt solution is then added portion-wise to this mixture, often resulting in the evolution of nitrogen gas.

-

Workup and Purification: Upon completion of the reaction, the mixture is typically poured into ice-water, and the product is extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in its ability to act as an electrophile in reactions with a wide range of nucleophiles. The sulfonyl chloride group is a good leaving group, facilitating nucleophilic attack at the sulfur atom.

Formation of Sulfonamides

The most prominent reaction of this compound is with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of compound libraries for structure-activity relationship (SAR) studies.

Caption: General scheme for sulfonamide synthesis.

Experimental Protocol for Sulfonamide Synthesis (Generalized):

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), the amine (1.0-1.2 equivalents) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: A non-nucleophilic base, such as pyridine or triethylamine (1.5-2.0 equivalents), is added to the solution, which is then cooled to 0 °C in an ice bath.

-

Sulfonyl Chloride Addition: this compound (1.0 equivalent), dissolved in a minimal amount of the same anhydrous solvent, is added dropwise to the cooled amine solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 24 hours. The progress of the reaction is monitored by TLC.

-

Workup: Upon completion, the reaction is quenched with water or a dilute acid solution (e.g., 1M HCl). The product is extracted into an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude sulfonamide is purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Development

While specific examples citing CAS number 1215295-88-7 are not prevalent in the public domain, the structural motifs present in this compound make it an attractive building block for drug discovery. The resulting sulfonamides can be explored for a variety of therapeutic targets. The dichloro substitution pattern can influence the lipophilicity and metabolic stability of the final compound, while the methyl group can provide a handle for further functionalization or act as a steric element to modulate binding to a biological target.

The sulfonamide functional group is a key component in numerous approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. The ability to readily synthesize a diverse library of sulfonamides from this compound allows for the systematic exploration of the chemical space around this scaffold in the search for new bioactive compounds.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, the following are predicted characteristics based on the structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show two singlets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the two aromatic protons. A singlet corresponding to the methyl protons would be observed further upfield (approximately 2.0-2.5 ppm).

-

¹³C NMR: The spectrum would display seven distinct signals: five for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine and sulfonyl chloride groups, and the electron-donating effect of the methyl group.

-

IR Spectroscopy: Characteristic strong absorption bands for the symmetric and asymmetric S=O stretching of the sulfonyl chloride group would be expected in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.[3] Additional bands corresponding to C-Cl, C-H, and aromatic C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of three chlorine atoms (M, M+2, M+4, M+6). Common fragmentation pathways would likely involve the loss of the chlorine atom from the sulfonyl chloride group (M-35/37) and cleavage of the C-S bond.

Safety and Handling

As with other arylsulfonyl chlorides, this compound is expected to be a corrosive and moisture-sensitive compound.

-

Hazards: It is likely to cause severe skin burns and eye damage. It may also be toxic if inhaled or ingested.

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique substitution pattern offers opportunities for fine-tuning the properties of target molecules. While detailed experimental data and specific applications in the literature are currently sparse, the established reactivity of sulfonyl chlorides provides a solid foundation for its use in the synthesis of novel sulfonamides and other sulfur-containing compounds. As the demand for new chemical entities in drug discovery and materials science continues to grow, it is anticipated that the utility of this and similar polychlorinated aromatic sulfonyl chlorides will become more widely explored and documented.

References

-

AA Blocks. This compound. [Link]

- Sigma-Aldrich. Safety Data Sheet. [A representative SDS for a similar sulfonyl chloride, as specific data for the target compound is not publicly available].

-

PrepChem. Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. Coll. Vol. 1, p.84 (1941); Vol. 1, p.21 (1921). [Link]

-

PubMed Central. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

-

ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of... [Link]

- Google Patents. Preparation method of substituted benzene sulfonyl chloride.

-

SpectraBase. Methanesulfonyl chloride. [Link]

-

NIST Chemistry WebBook. Benzenesulfonyl chloride, 4-methyl-. [Link]

-

PubChem. 4-Chlorobenzenesulfonyl chloride. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 4,5-Dichloro-2-methylbenzenesulfonyl Chloride

This guide provides a comprehensive analysis of the spectroscopic characteristics of 4,5-dichloro-2-methylbenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. While direct experimental spectroscopic data for this specific compound is not widely published, this document leverages foundational principles of spectroscopy and comparative data from structurally analogous compounds to provide a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the necessary insights to identify, characterize, and utilize this important chemical entity.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique substitution pattern on the benzene ring that dictates its spectroscopic behavior. The presence of a methyl group, two chlorine atoms, and a sulfonyl chloride group creates a distinct electronic environment, influencing the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS). Understanding these structural nuances is paramount for accurate spectral interpretation.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound based on established principles and data from related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.

-

Aromatic Protons: The two aromatic protons are in different chemical environments and will appear as singlets, or very finely split doublets depending on the resolution, due to the lack of adjacent protons. The proton at C6, being ortho to the electron-withdrawing sulfonyl chloride group, is expected to be the most deshielded. The proton at C3 will be influenced by the ortho methyl group and the meta chlorine and sulfonyl chloride groups.

-

Methyl Protons: The methyl group protons will appear as a singlet in the aliphatic region, with a chemical shift influenced by the adjacent aromatic ring and the ortho sulfonyl chloride group.

| Predicted ¹H NMR Data | |

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Aromatic H (C3) | 7.3 - 7.5 |

| Aromatic H (C6) | 7.8 - 8.0 |

| Methyl H (on C2) | 2.4 - 2.6 |

For comparison, the aromatic protons in 2,4-dichlorotoluene appear at approximately 7.1-7.4 ppm, and the methyl protons are around 2.3 ppm. The presence of the strongly electron-withdrawing sulfonyl chloride group in the target molecule will cause a downfield shift of the aromatic protons.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display nine distinct signals corresponding to the seven aromatic carbons and the one methyl carbon.

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Sulfonyl) | Not Applicable |

| Aromatic C-S | 140 - 145 |

| Aromatic C-Cl | 135 - 140 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-CH₃ | 138 - 142 |

| Methyl C | 20 - 25 |

The chemical shifts are influenced by the electronegativity of the substituents. The carbons attached to chlorine and the sulfonyl group will be significantly downfield. For instance, in benzenesulfonyl chloride, the carbon attached to the sulfonyl group appears around 143 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group, as well as vibrations from the substituted benzene ring.

| Predicted IR Data | |

| Functional Group | **Characteristic Absorption (cm⁻¹) ** |

| S=O Asymmetric Stretch | 1370 - 1400 |

| S=O Symmetric Stretch | 1170 - 1190 |

| C-H Aromatic Stretch | 3000 - 3100 |

| C-H Aliphatic Stretch | 2850 - 3000 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-Cl Stretch | 1000 - 1100 |

| S-Cl Stretch | 500 - 600 |

The strong absorptions for the S=O stretching are highly characteristic of sulfonyl chlorides. For example, p-toluenesulfonyl chloride shows strong bands in these regions.[3][4]

Mass Spectrometry (MS)

The mass spectrum, typically acquired using electron ionization (EI), will show a molecular ion peak and characteristic fragmentation patterns. The isotopic pattern due to the presence of three chlorine atoms will be a key identifying feature.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 258, with a characteristic isotopic cluster due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

-

Key Fragmentations:

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy Acquisition

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Acquisition

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC.

-

Direct Insertion Probe: Place a small amount of the solid sample on the probe for direct introduction into the ion source.

-

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the electron energy to 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

If using GC-MS, ensure the GC temperature program is optimized to elute the compound of interest as a sharp peak.

-

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more confidently identify and characterize this compound in their synthetic and analytical workflows. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any predictive analysis, it is recommended to confirm these findings with experimental data whenever possible.

References

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook. [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. [Link]

Sources

- 1. 2,4-Dichlorotoluene(95-73-8) 1H NMR spectrum [chemicalbook.com]

- 2. Benzenesulfonyl chloride(98-09-9) 13C NMR spectrum [chemicalbook.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 5. aaqr.org [aaqr.org]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 4,5-Dichloro-2-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-methylbenzenesulfonyl chloride is a key reagent and intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the reactive sulfonyl chloride functional group, along with the specific substitution pattern on the benzene ring, imparts unique chemical properties that are crucial for its intended applications. However, this reactivity also makes the compound susceptible to degradation, which can impact its purity, reactivity, and the overall success of synthetic processes. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon established principles for sulfonyl chlorides and related aromatic compounds.

Chemical Profile and Inherent Reactivity

This compound possesses a sulfonyl chloride group (-SO₂Cl) attached to a dichlorinated and methylated benzene ring. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility but also the primary driver of its instability.

Key Structural Features Influencing Stability:

-

Sulfonyl Chloride Group: This functional group is the primary site of reactivity and degradation.

-

Aromatic Ring: The benzene ring influences the reactivity of the sulfonyl chloride group through electronic effects.

-

Chloro and Methyl Substituents: These substituents on the ring can modulate the electrophilicity of the sulfonyl chloride group and may influence degradation pathways.

Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway for this compound is hydrolysis. Sulfonyl chlorides react with water to form the corresponding sulfonic acid and hydrochloric acid.[1][2][3] This reaction is generally irreversible and leads to a loss of the desired reactive intermediate.

The mechanism of hydrolysis for benzenesulfonyl chlorides is typically considered to be a nucleophilic substitution at the sulfur atom. The rate of hydrolysis is influenced by several factors:

-

Temperature: An increase in temperature significantly accelerates the rate of hydrolysis.[2][3][4]

-

pH: The hydrolysis of aromatic sulfonyl chlorides can occur under both neutral and alkaline conditions.

-

Solvent: The presence of protic solvents, especially water, will facilitate hydrolysis. The reaction can also be influenced by the polarity of the organic solvent used.[5]

The hydrolysis of benzenesulfonyl chloride results in the formation of benzenesulfonic acid and hydrogen chloride.[2][6]

Caption: Hydrolysis of this compound.

Thermal and Photostability Considerations

While hydrolysis is the primary concern, the thermal and photostability of this compound should also be considered for long-term storage and handling.

Thermal Stability: In the absence of moisture, sulfonyl chlorides are generally stable at ambient temperatures. However, elevated temperatures can promote decomposition.[2] For benzenesulfonyl chloride, decomposition is noted at high temperatures (251-252 °C).[7] It is prudent to avoid prolonged exposure to high temperatures to minimize the risk of degradation.

Recommended Storage and Handling Conditions

To ensure the long-term stability and preserve the purity of this compound, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[4] | To minimize the rate of potential degradation pathways, including hydrolysis. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | To exclude moisture and prevent hydrolysis. |

| Container | Tightly sealed containers.[4] Amber glass bottles are preferred. | To prevent ingress of moisture and air, and to protect from light. |

| Location | A dry and well-ventilated area.[4] | To ensure a suitable storage environment and for safety reasons. |

Incompatible Materials:

It is crucial to avoid contact with the following substances to prevent vigorous and potentially hazardous reactions:

Analytical Methods for Stability and Purity Assessment

Regular assessment of the purity of this compound is essential, especially for material that has been stored for an extended period. Several analytical techniques are suitable for this purpose.

Recommended Analytical Techniques:

| Technique | Purpose | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities, particularly the sulfonic acid degradant. | Reversed-phase HPLC with UV detection is a common method. Due to the reactivity of sulfonyl chlorides, care must be taken with aqueous mobile phases; sub-ambient column temperatures can be employed to minimize on-column hydrolysis.[4] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of the main component. | Provides structural information and allows for the separation of components in a mixture. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity determination. | ¹H and ¹³C NMR can provide detailed structural information and help to identify impurities. |

| Titrimetry | Determination of total sulfonyl chloride content. | A classical and cost-effective method for quantifying the active reagent. |

Experimental Protocol: Purity Assessment by Reversed-Phase HPLC

This protocol provides a general guideline for the analysis of this compound purity and the quantification of its primary hydrolytic degradant. Method optimization will be required for specific instrumentation and samples.

Objective: To determine the purity of this compound and quantify the corresponding sulfonic acid impurity.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Column thermostat

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or other suitable buffer)

-

This compound reference standard

-

4,5-Dichloro-2-methylbenzenesulfonic acid reference standard (if available)

Chromatographic Conditions (Starting Point):

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 6 °C (to minimize on-column hydrolysis)[4]

-

Detection Wavelength: 230 nm (or as determined by UV scan)

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation:

-

Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution.

-

If available, prepare a separate stock solution of the sulfonic acid reference standard in acetonitrile/water.

-

Prepare a series of working standards by diluting the stock solutions to appropriate concentrations for calibration.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in acetonitrile to a concentration similar to the standard.

-

-

Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the standards and the sample solution.

-

Record the chromatograms and integrate the peak areas.

-

-

Calculations:

-

Generate a calibration curve for the main component and the sulfonic acid impurity using the peak areas of the standards.

-

Calculate the concentration of the main component and the sulfonic acid in the sample.

-

Determine the purity of the sample as a percentage.

-

Caption: HPLC workflow for purity analysis.

Conclusion

The stability of this compound is intrinsically linked to its high reactivity, which is essential for its synthetic applications. The primary degradation pathway is hydrolysis, which can be effectively mitigated by strict control of storage conditions, particularly the exclusion of moisture. Storing the compound in a cool, dry, and inert environment, protected from light, is paramount for maintaining its purity and reactivity over time. Regular analytical testing using appropriate methods such as HPLC is recommended to ensure the quality of the material before use in critical applications. By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the reliable performance of this important chemical intermediate.

References

- Rogić, V., & Stuparić, M. (2007). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 11, 1390-1395.

- BenchChem. (2025).

- Wang, H., & Ng, K. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride.

- Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides in Water. Canadian Journal of Chemistry, 49(9), 1441-1450.

- Arborpharmchem. (2024).

- Wikipedia. (n.d.). Benzenesulfonyl chloride.

- Mousa, M. A., & Hassan, R. M. (1988). Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride. Oriental Journal of Chemistry, 4(1).

- PubChem. (n.d.). Benzenesulfonyl chloride.

- ChemicalBook. (n.d.). 98-09-9(Benzenesulfonyl chloride) Product Description.

- BenchChem. (2025).

- ResearchGate. (2021).

- CAMEO Chemicals. (n.d.). BENZENESULFONYL CHLORIDE.

- ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl).

- Pharma Learning In Depth. (2024). Intermediate and Long Term stability Condition. YouTube.

- ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.

- CAMEO Chemicals. (n.d.). BENZENESULFONYL CHLORIDE.

- ACS Organic & Inorganic Au. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

- Fisher Scientific. (2012).

- ACS Publications. (2026). Advancing CO2RR to Highly Selective C2 Products in Flow Cells Using Bimetallic CuM (M = Ag, Ni) Catalysts on Porosity-Controlled Carbon. Energy & Fuels.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- European Medicines Agency. (2023).

- Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride.

- ResearchGate. (n.d.). Molecular structures of benzenesulfonyl chloride (1), p-nitrobenzenesulfonyl chloride (2), and trans-β-styrenesulfonyl chloride (3).

- T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products.

- ChemRxiv. (2025).

- MPG.PuRe. (2021). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide)

- Wikipedia. (n.d.). Sulfonyl halide.

- MPG.PuRe. (n.d.). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide)

Sources

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 98-09-9 CAS MSDS (Benzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling of 4,5-Dichloro-2-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Paradigm of Proactive Safety

In the landscape of modern drug discovery and chemical synthesis, the utility of reactive intermediates like 4,5-dichloro-2-methylbenzenesulfonyl chloride is undeniable. This polysubstituted aromatic sulfonyl chloride serves as a critical building block for novel sulfonamides and other complex molecular architectures. However, its inherent reactivity, particularly the electrophilic sulfonyl chloride moiety, necessitates a handling philosophy grounded in proactive safety, deep mechanistic understanding, and rigorous protocol adherence. This guide eschews a simple checklist approach, instead offering an in-depth exploration of the why behind each safety recommendation, empowering researchers to not only follow procedures but to cultivate a culture of intrinsic safety.

Section 1: Hazard Identification and Risk Assessment

This compound (CAS No. 1215295-88-7) is a solid substance whose primary hazards stem from its sulfonyl chloride functional group.[1][2] While specific toxicological data for this compound are not extensively published, the well-characterized behavior of analogous sulfonyl chlorides provides a robust framework for risk assessment.[3][4] The principal hazards are categorized as follows:

-

Corrosivity: Like other sulfonyl chlorides, it is expected to be severely corrosive.[5][6] Contact with skin, eyes, or mucous membranes can cause severe chemical burns.[3][4] Ingestion would likely lead to severe damage to the gastrointestinal tract, with risks of perforation.[3][4]

-

Water Reactivity: This is a critical hazard. The compound reacts exothermically with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and 4,5-dichloro-2-methylbenzenesulfonic acid.[7][8] This reaction can be vigorous, leading to the release of corrosive and toxic fumes.

-

Respiratory Effects: Inhalation of dust or the HCl fumes generated upon hydrolysis can cause severe irritation and chemical burns to the respiratory tract.[6]

Quantitative Data for Structurally Similar Compounds

To contextualize the potential hazards, the following table summarizes data for related benzenesulfonyl chloride compounds. This data should be used for risk assessment, assuming this compound exhibits similar or greater hazardous properties.

| Property | Value & Compound Example | Source(s) |

| Acute Oral Toxicity | LD50 Oral - Rat: 4,250 mg/kg (4-Chlorobenzenesulfonyl chloride) | [6] |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. (General for sulfonyl chlorides) | [4][5] |

| Serious Eye Damage | Category 1: Causes serious eye damage. (General for sulfonyl chlorides) | [4][5] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

The core principle for handling this compound is the containment of the material and the protection of the operator. This is achieved through a synergistic application of engineering controls and a comprehensive PPE regimen.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted within a properly functioning chemical fume hood.[7] This contains dust and any HCl vapors generated from hydrolysis.

-

Inert Atmosphere: For reactions and storage, the use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation of the reagent and the hazardous reaction with atmospheric moisture.[7] A glove box is the ideal environment for handling larger quantities or for prolonged manipulations.[9]

-

Proximity to Safety Equipment: Ensure that a safety shower and an eyewash station are immediately accessible and unobstructed.[9]

Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE is not merely a procedural step but a critical risk mitigation strategy.

-

Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable for incidental contact. Given the corrosive nature of the compound, consider double-gloving, especially during transfers or when handling larger quantities. Always inspect gloves for integrity before use.

-

Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe corrosivity and potential for splashing during quenching procedures, a full-face shield worn over safety goggles is required.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[10] For tasks with a higher risk of spills, a chemical-resistant apron provides an additional layer of protection.

-

Respiratory Protection: While working in a fume hood should prevent systemic exposure, if there is any risk of dust or vapor inhalation (e.g., during a large spill), a NIOSH-approved respirator with acid gas cartridges is necessary.

Section 3: Storage and Handling - Preserving Integrity, Preventing Incidents

Proper storage is crucial to maintain the chemical's reactivity for synthesis while ensuring safety.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials.[7] The container must be kept tightly sealed. Storage under an inert atmosphere is best practice.[1]

-

Incompatible Materials: Segregate from water, strong bases, strong oxidizing agents, alcohols, and amines.[6] Accidental contact can lead to vigorous and hazardous reactions.

-

Dispensing: When weighing and dispensing the solid, do so in a fume hood. Minimize the creation of dust. Use tools that will not generate sparks.

Section 4: Experimental Protocol - Synthesis of an N-Aryl Sulfonamide

This protocol provides a detailed methodology for a common application of this compound. The causality behind each step is explained to reinforce safe and effective practices.

Objective: To synthesize an N-aryl sulfonamide via the reaction of this compound with a representative aniline.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.0 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the substituted aniline (1.0 eq) in anhydrous DCM. Rationale: A flame-dried flask and anhydrous solvent are critical to exclude water, which would otherwise react with and consume the sulfonyl chloride.

-

Base Addition: Add the base (e.g., pyridine, 1.5 eq) to the stirred solution. Cool the flask to 0 °C using an ice-water bath. Rationale: The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation. Cooling the reaction controls the initial exotherm.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled aniline mixture over 15-30 minutes via an addition funnel. Rationale: Dropwise addition is a crucial safety measure to maintain temperature control and prevent a runaway reaction.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up and Quenching:

-

Once the reaction is complete, cool the mixture again to 0 °C.

-

Slowly and carefully add 1M HCl to quench the reaction and neutralize the excess pyridine. Rationale: This step must be performed slowly and with cooling as the neutralization is exothermic. It also serves to protonate the sulfonamide nitrogen, making it less likely to be hydrolyzed, and converts the pyridine into its water-soluble salt.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine. Rationale: The bicarbonate wash removes any unreacted sulfonyl chloride by hydrolyzing it to the water-soluble sulfonic acid salt, and neutralizes any residual acid.[11]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide.

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography.

Section 5: Spill Management and Waste Disposal

Spill Response

In the event of a spill, immediate and correct action is vital.

-

Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of inhalation.

-

Contain: For small spills, contain the material using a non-combustible absorbent like dry sand or vermiculite. DO NOT USE WATER OR COMBUSTIBLE MATERIALS.

-

Neutralize (with caution): Once absorbed, the material can be cautiously neutralized with a weak base like sodium carbonate (soda ash).

-

Collect and Dispose: Carefully scoop the neutralized mixture into a clearly labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Decontaminate the area with a suitable solvent, followed by soap and water, ensuring all waste is collected.

Waste Disposal

-

Unreacted Material: Small amounts of unreacted this compound should be quenched before disposal. This can be done by slowly adding the material to a stirred, cold solution of sodium bicarbonate.[12]

-

Contaminated Materials: All contaminated PPE, absorbent materials, and empty containers must be treated as hazardous waste. Place them in a sealed, labeled container for disposal via your institution's hazardous waste program.[5]

Conclusion: A Mandate for Vigilance

This compound is a powerful synthetic tool. Its safe and effective use is not a matter of chance, but a direct result of a comprehensive understanding of its chemical nature, a vigilant approach to hazard mitigation, and an unwavering commitment to established safety protocols. This guide provides the technical foundation for that commitment, empowering researchers to advance their scientific goals without compromising their safety or the integrity of their work environment.

References

- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.

- BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride.

-

ChemSigma. (n.d.). 1215295-88-7 this compound(SALTDATA: FREE). Retrieved from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-CHLORO-p-TOLUENESULFOCHLORIDE. Retrieved from Thermo Fisher Scientific SDS portal.

-

Texas Woman's University. (n.d.). Water Reactive Chemicals SOP. Retrieved from [Link]

-

University of Georgia Research Safety. (2022). Water Reactive Chemicals. Retrieved from [Link]

-

University of Pennsylvania EHRS. (2024). SOP: Water-Reactive Chemicals. Retrieved from [Link]

- BenchChem. (2025). Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride.

-

Saltigo. (n.d.). This compound(SALTDATA: FREE). Retrieved from [Link]

-

Trimaco. (2023). Essential Chemical PPE. Retrieved from [Link]

-

ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

University of Georgia Research. (n.d.). Water Reactive Chemicals. Retrieved from [Link]

-

University of Georgia. (2022). Water Reactive Chemicals. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride.

-

Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. Retrieved from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4-Dichloro-5-methylbenzenesulfonyl chloride.

Sources

- 1. 1215295-88-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound(SALTDATA: FREE) | 1215295-88-7 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. twu.edu [twu.edu]

- 8. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]

- 9. research.uga.edu [research.uga.edu]

- 10. research.wayne.edu [research.wayne.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Electrophilicity and Reactivity of 4,5-Dichloro-2-methylbenzenesulfonyl Chloride

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-2-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical industry. Its utility is fundamentally derived from the high electrophilicity of the sulfur atom, which is modulated by the specific substitution pattern on the benzene ring. This guide provides a detailed examination of the electronic and steric factors governing the reactivity of this compound. It will explore the mechanistic underpinnings of its reactions, offer practical, field-tested experimental protocols, and present its application in the context of drug discovery.

Introduction to this compound

This compound is an organosulfur compound whose synthetic value lies in its sulfonyl chloride moiety (-SO₂Cl), a highly reactive electrophilic center. This functional group readily undergoes nucleophilic substitution with a wide array of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[1] These resulting motifs are prevalent in a vast number of commercial drugs, where they often act as bioisosteres for carboxylic acids or amides, enhancing properties such as metabolic stability, bioavailability, and binding affinity to biological targets.[2][3]

Chemical Identity and Physicochemical Properties

The structural arrangement of substituents on the benzene ring is crucial to the compound's reactivity profile. The presence of two electron-withdrawing chlorine atoms and one electron-donating methyl group creates a unique electronic environment that defines its electrophilic character.

| Property | Value | Source |

| CAS Number | 1215295-88-7 | [4][5] |

| Molecular Formula | C₇H₅Cl₃O₂S | [6] |

| Molecular Weight | 275.54 g/mol | [6] |

| Appearance | Typically a solid at room temperature | [7] |

| Reactivity | Reacts with water and nucleophiles like amines and alcohols | [1] |

Note: Specific physical properties like melting point and boiling point can vary based on purity and are best obtained from the supplier's certificate of analysis.

The Electrophilic Nature of the Sulfonyl Chloride Moiety

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which pull electron density away from the sulfur. This creates a significant partial positive charge on the sulfur atom, making it an excellent target for nucleophilic attack.[8]

Electronic Effects of Ring Substituents

The electrophilicity of the sulfur center is further fine-tuned by the substituents on the aromatic ring. Their electronic effects—both inductive and resonance—modulate the electron density of the entire molecule.

-

Chlorine Atoms (at C4 and C5): As halogens, chlorine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect pulls electron density away from the benzene ring, and consequently from the sulfonyl group, further increasing the partial positive charge on the sulfur atom. This enhances the compound's electrophilicity compared to unsubstituted benzenesulfonyl chloride.

-

Methyl Group (at C2): The methyl group is an electron-donating group (+I effect) and also exhibits hyperconjugation. It pushes electron density into the benzene ring, which slightly counteracts the electron-withdrawing effects of the chlorine atoms and the sulfonyl group itself. However, because the two chloro groups collectively have a stronger withdrawing effect, the net result is an activated sulfonyl chloride.

The interplay of these substituents makes this compound a highly reactive yet tunable reagent for synthetic chemistry.

Key Reactions and Mechanistic Insights

The most common and synthetically valuable reaction involving this reagent is nucleophilic substitution at the sulfur atom. This typically proceeds via a two-step addition-elimination mechanism, analogous to nucleophilic acyl substitution.[8][9]

Sulfonamide Bond Formation

The reaction with primary or secondary amines to form sulfonamides is a cornerstone of medicinal chemistry.[2] The general mechanism involves the amine's lone pair of electrons attacking the electrophilic sulfur atom, leading to a transient tetrahedral intermediate. The chloride ion is then expelled as a leaving group, and a proton is removed from the nitrogen (typically by a base such as pyridine or triethylamine) to yield the final sulfonamide.[8][10]

Caption: General mechanism for sulfonamide formation.

Practical Applications in Medicinal Chemistry

The structural motif derived from this compound is found in various compounds explored during drug discovery. The dichloro-substitution pattern can be strategically used to modulate properties like lipophilicity and metabolic stability. Chlorine atoms are known to block sites of potential metabolism by cytochrome P450 enzymes, which can prolong the half-life of a drug candidate.[11]

This reagent is a valuable building block for creating libraries of diverse sulfonamides for structure-activity relationship (SAR) studies.[12] By reacting it with a wide range of amines, medicinal chemists can systematically explore how different N-substituents affect the biological activity of the resulting molecules.

Experimental Protocols

The following is a representative, self-validating protocol for the synthesis of a sulfonamide. The success of the reaction is validated through standard purification and analytical characterization steps.

Synthesis of N-Benzyl-4,5-dichloro-2-methylbenzenesulfonamide

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Anhydrous Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Amine Solubilization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the identity and purity of the synthesized sulfonamide using NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Caption: Experimental workflow for sulfonamide synthesis.

Safety and Handling

Like most sulfonyl chlorides, this compound is a moisture-sensitive and corrosive substance.[13][14] It is harmful if swallowed or inhaled and causes skin and eye irritation or burns.[15]

-

Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Storage: Store in a tightly closed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[13]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Do not use water to clean up, as it will react to produce corrosive hydrochloric acid.

Conclusion

This compound is a potent electrophile whose reactivity is carefully modulated by the electronic effects of its aromatic substituents. The combination of activating dichloro groups and a weakly donating methyl group makes it an ideal reagent for the synthesis of complex sulfonamides and other sulfur-containing molecules. Its utility in constructing diverse chemical libraries for SAR studies solidifies its important role in modern medicinal chemistry and drug discovery. A thorough understanding of its electrophilic nature, reaction mechanisms, and proper handling is essential for any researcher aiming to leverage its synthetic potential.

References

-

Title: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 Source: Royal Society of Chemistry URL: [Link]

-

Title: Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides Source: ResearchGate URL: [Link]

-

Title: Protecting Groups for Amines: Sulfonamides Source: YouTube (Professor Dave Explains) URL: [Link]

-

Title: Preparation of sulfonamides from N-silylamines Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides Source: ChemRxiv URL: [Link]

-

Title: Benzenesulfonyl chloride Source: Wikipedia URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central (NIH) URL: [Link]

Sources

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound(SALTDATA: FREE) | 1215295-88-7 [chemicalbook.com]

- 5. 1215295-88-7|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. youtube.com [youtube.com]

- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Utility of 4,5-Dichloro-2-methylbenzenesulfonyl Chloride in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone pharmacophore, integral to a vast array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1] The strategic synthesis of diverse sulfonamide libraries is, therefore, a critical endeavor in the pursuit of novel drug candidates. Within the arsenal of reagents available to the medicinal chemist, substituted benzenesulfonyl chlorides offer a powerful platform for introducing the sulfonyl moiety while simultaneously tailoring the physicochemical properties of the resulting molecule.

This technical guide delves into the potential applications of 4,5-dichloro-2-methylbenzenesulfonyl chloride (CAS 1215295-88-7) , a building block poised for significant utility in structure-activity relationship (SAR) studies.[2][3] The specific substitution pattern of this reagent—two chlorine atoms and a methyl group—provides a unique electronic and steric profile. The electron-withdrawing nature of the chlorine atoms can significantly influence the acidity of the resulting sulfonamide proton, membrane permeability, and metabolic stability.[4][5] Concurrently, the methyl group offers a lipophilic handle and a steric element that can be exploited to fine-tune binding interactions with biological targets. This guide will explore the synthesis, reactivity, and strategic deployment of this reagent in the context of modern drug discovery programs.

Synthesis of this compound: A Plausible and Scalable Route

While specific literature detailing the synthesis of this compound is not extensively published, a robust and scalable synthetic route can be proposed based on well-established methods for the preparation of arylsulfonyl chlorides from the corresponding anilines. The most common and industrially relevant method involves the diazotization of an aniline followed by a copper-catalyzed reaction with sulfur dioxide, or a related sulfonylating agent.[6][7]

A plausible synthesis commences with 4,5-dichloro-2-methylaniline. This starting material undergoes diazotization in the presence of a nitrite source and a strong acid to form the corresponding diazonium salt. This intermediate is then subjected to a chlorosulfonation reaction, often employing a solution of sulfur dioxide in the presence of a copper catalyst, to yield the desired this compound.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods and should be optimized for specific laboratory conditions.

Materials:

-

4,5-Dichloro-2-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Ice

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4,5-dichloro-2-methylaniline (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Chlorosulfonation:

-

In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid.

-

Add a catalytic amount of copper(I) chloride to this solution and cool to 10 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the SO₂/acetic acid mixture. Control the addition rate to manage gas evolution and maintain the temperature below 20 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Core Application: The Synthesis of N-Substituted Sulfonamides

The primary application of this compound in medicinal chemistry is its reaction with primary or secondary amines to form N-substituted sulfonamides. This reaction is typically straightforward and high-yielding, proceeding via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant elimination of hydrogen chloride. A non-nucleophilic base, such as pyridine or triethylamine, is commonly used to scavenge the HCl byproduct.[1]

Caption: General reaction for the synthesis of N-substituted sulfonamides.

Experimental Protocol: General Synthesis of N-Substituted Sulfonamides

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for Chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C in an ice bath and slowly add the base (1.5 eq).

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Strategic Deployment in Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies